Product packaging for Antho-RFamide(Cat. No.:CAS No. 34388-59-5)

Antho-RFamide

Cat. No.: B1665767
CAS No.: 34388-59-5
M. Wt: 320.39 g/mol
InChI Key: CQZWLVDDIOZTJI-RYUDHWBXSA-N
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Description

Arginylphenylalaninamide, chemically designated as (S)-2-amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-5-guanidinopentanamide, is a dipeptide composed of the amino acids arginine and phenylalanine, terminating in an amide group. ontosight.aimedkoo.com This compound is often abbreviated as Arg-Phe-NH2 or RFa. ontosight.ai In scientific literature, it is primarily recognized as the core C-terminal motif of a broad class of neuropeptides known as RFamides. medkoo.commedchemexpress.com Its potential as a neurotransmitter or neuromodulator has positioned it as a molecule of interest in various research settings. medkoo.comtargetmol.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N6O2 B1665767 Antho-RFamide CAS No. 34388-59-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZWLVDDIOZTJI-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955942
Record name 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34388-59-5
Record name Arginylphenylalaninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Interactions and Receptor Pharmacology of Arginylphenylalaninamide

Ligand-Receptor Binding Dynamics and Selectivity

The biological activity of Arginylphenylalaninamide is initiated by its binding to specific G protein-coupled receptors (GPCRs). The dynamics of this interaction, including which receptors are targeted and with what affinity, are crucial for determining its physiological effects.

The primary high-affinity receptor for Arginylphenylalaninamide-containing peptides (QRFP) is the G protein-coupled receptor 103 (GPR103), now formally known as the QRFP receptor (QRFPR) tandfonline.comnih.gov. GPR103 is a class A GPCR that shares structural similarities with other peptide receptors, including the neuropeptide FF (NPFF) receptors and, to a lesser extent, the neuropeptide Y (NPY) and galanin receptors tandfonline.comguidetopharmacology.orgresearchgate.net. While GPR103 is the cognate receptor, QRFP has been noted to have a moderate affinity for the neuropeptide FF receptor 2 (NPFFR2), indicating potential cross-reactivity within the broader RF-amide peptide receptor family researchgate.netnih.gov. The NPY receptors (Y1, Y2, Y4, Y5), however, constitute a distinct family and are not primary targets for QRFP tandfonline.com.

In some species, such as mice, two paralogous genes for the receptor exist, termed Gpr103a and Gpr103b tandfonline.comuiowa.edu. These receptor subtypes are localized in distinct areas of the brain, suggesting they may mediate different functions of QRFP signaling uiowa.edu. Research indicates that both receptor orthologs are necessary for mediating QRFP's effects on feeding and locomotor activity in mice.

Cryo-electron microscopy has revealed the structural basis for the interaction between QRFP26 and GPR103 nih.govbiorxiv.org. The peptide binds in an extended conformation, with its C-terminal Arginylphenylalaninamide motif penetrating deep into the transmembrane domain of the receptor, which is critical for receptor activation biorxiv.org. This binding mode is crucial for the high-affinity interaction and specificity of QRFP for GPR103 nih.gov.

Arginylphenylalaninamide-containing peptides demonstrate high selectivity and affinity for the GPR103 receptor. Competitive binding experiments have shown that QRFP43 binds to GPR103 with a high affinity, exhibiting an IC50 of 0.52 nM and a Kd of approximately 1.06 nM guidetopharmacology.org. The affinity is dependent on the length of the peptide's N-terminal sequence, with shorter forms showing gradually diminished binding affinity guidetopharmacology.org. This high-affinity binding is essential for the peptide's potent biological activity. While GPR103 is its primary target, QRFP also displays a moderate affinity for NPFFR2, suggesting a degree of promiscuity within the RF-amide receptor family researchgate.net.

LigandReceptorAffinity ValueParameterSource
QRFP43GPR103 (QRFPR)0.52 nMIC50 guidetopharmacology.org
[125I]-QRFP43GPR103 (QRFPR)1.06 nMKd guidetopharmacology.org
QRFPNPFFR2Moderate Affinity researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies have been instrumental in deciphering the molecular requirements for the interaction of Arginylphenylalaninamide with its cognate receptors. These investigations have shed light on the critical roles of both the arginine and phenylalanine residues, as well as the C-terminal amidation, in receptor binding and activation.

Elucidation of Key Amino Acid Residues for Receptor Recognition and Biological Activity

The biological activity of Arginylphenylalaninamide is critically dependent on the specific nature of its constituent amino acids and its C-terminal amide group. The amidated C-terminus is essential for the activity of all RFamide peptides across their respective receptors. Early studies on molluscan muscle demonstrated that the free acid form, Arg-Phe-OH, had only 1/100th of the activity of Arginylphenylalaninamide (FMRFamide), while the single amino acid amide, MRFamide, was even less potent at 1/1000th the activity. nih.gov This underscores the necessity of both the dipeptide structure and the terminal amidation for effective receptor interaction.

Systematic alanine (B10760859) scanning and D-enantiomer scanning of longer RFamide peptides, such as 26RFa which contains the Arginylphenylalaninamide motif at its C-terminus, have consistently shown that the final three C-terminal residues are highly sensitive to substitution. nih.govnih.gov Any alteration to the C-terminal Arginine or Phenylalanine typically results in a dramatic reduction in affinity and potency. nih.gov For instance, in studies of neuropeptide FF (NPFF) analogues, substitutions at the Phenylalanine (position 8) and Arginine (position 7) were not well tolerated and led to a significant loss of affinity. nih.gov

From the receptor's perspective, structural biology studies have identified key amino acid residues that form the binding pocket for the Arginylphenylalaninamide motif. A conserved structural feature across RFamide peptide receptors is the presence of acidic residues in the transmembrane domains that interact with the positively charged guanidinium (B1211019) group of the arginine in the ligand. For example, in the NPFF receptor 2 (NPFFR2), structural analysis has revealed that the C-terminal RF-amide moiety engages with conserved residues in the transmembrane domain. nih.govembopress.org Similarly, for the QRFPR (GPR103), a strong intermolecular interaction between the Arginine of the RF-amide motif and a glutamine residue (Gln125) in the third transmembrane helix is predicted to be crucial for receptor activation. researchgate.net The table below summarizes some of the key interacting residues in different RFamide receptors.

ReceptorKey Interacting ResiduesInteraction with Arginylphenylalaninamide Motif
NPFFR1Conserved acidic and polar residuesForms salt bridges and hydrogen bonds with the Arginine residue.
NPFFR2Conserved acidic and polar residuesEngages the C-terminal RF-amide moiety within the transmembrane domain.
QRFPR (GPR103)Gln125 (in TM3)Forms a critical interaction with the Arginine residue of the ligand.
KISS1RConserved residues in the TM binding pocketRecognizes the C-terminal RF-amide motif.
PrRPRConserved residues in the TM binding pocketRecognizes the C-terminal RF-amide motif.

Design and Characterization of Peptidic and Non-Peptidic Ligands

The understanding of the structure-activity relationships of Arginylphenylalaninamide has guided the design of both peptidic and non-peptidic ligands with varying affinities and selectivities for the different RFamide peptide receptors.

Peptidic Ligands:

A vast number of peptidic analogues have been synthesized to probe the SAR of RFamide peptides. These studies have largely focused on modifications of longer peptides containing the C-terminal Arginylphenylalaninamide sequence. For example, studies on the C-terminal heptapeptide (B1575542) of 26RFa (26RFa(20-26)) revealed that while most substitutions in the last three positions were detrimental, replacing Serine at position 23 with norvaline resulted in an analogue with a 3-fold higher potency than the native heptapeptide. nih.govnih.gov This highlights that while the core RF-amide is critical, modifications at adjacent positions can modulate activity.

Truncation studies of peptides like NPFF have shown that the C-terminal tripeptide, Gln-Arg-Phe-NH2, retains only weak affinity, indicating that while the RF-amide is the primary pharmacophore, preceding amino acids contribute to high-affinity binding. nih.gov The table below presents a selection of peptidic ligands and their reported activities.

Peptidic LigandModificationReceptor TargetReported Activity
[Nva23]26RFa(20-26)Replacement of Ser23 with Norvaline in the C-terminal heptapeptide of 26RFaQRFPR (GPR103)3-fold more potent than the native heptapeptide
Gln-Arg-Phe-NH2C-terminal tripeptide of NPFFNPFF ReceptorsWeak affinity (Ki of 300 ± 45 nM)
[D-Arg7]NPFFSubstitution of L-Arg with D-Arg at position 7NPFF ReceptorsModerate loss of affinity (~100-fold)
[Tyr8]NPFFSubstitution of Phe with Tyr at position 8NPFF ReceptorsModerate loss of affinity (~100-fold)

Non-Peptidic Ligands:

The development of non-peptidic ligands for RFamide peptide receptors is a key area of research aimed at producing more drug-like molecules with improved pharmacokinetic properties. The design of these molecules often involves creating a scaffold that can present the key pharmacophoric elements of the Arginylphenylalaninamide motif in the correct spatial orientation.

One successful example is the development of pyrrolo[2,3-c]pyridine derivatives as GPR103 antagonists. These compounds were designed to mimic the C-terminal Arg-Phe motif of the endogenous ligand QRFP26 and have demonstrated anorexigenic activity in vivo. nih.gov Another approach has been the creation of bifunctional ligands that combine the pharmacophore of an opioid receptor ligand with the RF-amide motif to modulate pain pathways. In one such study, the guanidinium group of the Arginine in the RF-NH2 dipeptide was successfully replaced by tertiary amines, leading to new peptidomimetic ligands for NPFF receptors. The following table provides an example of a non-peptidic ligand class.

Non-Peptidic Ligand ClassDesign StrategyReceptor TargetReported Activity
Pyrrolo[2,3-c]pyridinesMimic of the C-terminal Arg-Phe motif of QRFP26QRFPR (GPR103)Antagonists with anorexigenic effects
Tertiary amine-containing peptidomimeticsReplacement of the Arginine guanidinium groupNPFF ReceptorsMaintained affinity for NPFF receptors

Biosynthesis, Metabolism, and Enzymatic Processing of Arginylphenylalaninamide

Precursor Processing and Peptide Maturation Pathways

The journey to bioactive Arginylphenylalaninamide begins with the synthesis of large, inactive prepropeptides that undergo extensive post-translational modifications. This process ensures the precise generation of the final, functional neuropeptide.

Identification of Prepropeptides and Associated Processing Enzymes

In Hydra magnipapillata, Arginylphenylalaninamide-related peptides, collectively known as Hydra-RFamides, are derived from several distinct preprohormones. Molecular cloning has identified at least three different preprohormones, designated as preprohormone A, B, and C. Each of these precursors contains multiple copies of sequences that, after processing, will give rise to various RFamide neuropeptides.

The processing of these preprohormones into mature neuropeptides is carried out by a suite of enzymes that are highly conserved across the animal kingdom. While the specific enzymes in Hydra are still under detailed investigation, the general pathway is understood to involve:

Prohormone Convertases (PCs): These endoproteases are responsible for the initial cleavage of the preprohormone at specific sites, typically pairs of basic amino acid residues (e.g., Lys-Arg or Arg-Arg), to release larger peptide intermediates.

Carboxypeptidase E (CPE): Following the action of PCs, this exopeptidase removes the C-terminal basic residues from the peptide intermediates.

Peptidylglycine alpha-Amidating Monooxygenase (PAM): This enzyme is crucial for the C-terminal amidation of many neuropeptides, including Arginylphenylalaninamide. The amide group is essential for the biological activity of these peptides. The PAM enzyme itself is a multifunctional protein with two catalytic domains that work sequentially.

The table below summarizes the key enzymes believed to be involved in the processing of Arginylphenylalaninamide precursors.

EnzymeFunction
Prohormone Convertases (PCs)Initial endoproteolytic cleavage of the preprohormone at basic amino acid sites.
Carboxypeptidase E (CPE)Removal of C-terminal basic residues from peptide intermediates.
Peptidylglycine alpha-Amidating Monooxygenase (PAM)Catalyzes the C-terminal amidation of the peptide, crucial for its bioactivity.

Specificity of Proteolytic Cleavage (e.g., Arginyl Peptide Bonds)

The proteolytic cleavage of preprohormones is a highly specific process that ensures the generation of the correct bioactive peptides. In many organisms, prohormone convertases recognize and cleave at the C-terminal side of paired basic amino acid residues.

However, studies in cnidarians, including Hydra, have revealed some unconventional processing signals. While the C-terminal cleavage sites of immature neuropeptide sequences often contain the classical basic residues for recognition by PCs, the N-terminal cleavage sites are different. Instead of basic residues, acidic residues (Aspartate, Glutamate) or other amino acids are often found flanking the N-termini of the immature neuropeptides. This suggests the involvement of other, less characterized proteases or a different substrate specificity of the cnidarian processing enzymes. For instance, in the preprohormone for the sea anemone neuropeptide Antho-RFamide, the immature sequences are flanked N-terminally by acidic residues.

Furthermore, research on a preprohormone in Hydra magnipapillata containing multiple copies of Hydra-LWamide neuropeptides has provided evidence for processing at Serine and Asparagine residues, highlighting the unique aspects of neuropeptide maturation in these early-evolving metazoans.

Regulation of Gene Expression and Peptide Synthesis

The synthesis of Arginylphenylalaninamide is tightly regulated at the level of gene expression. In Hydra magnipapillata, the genes encoding the different RFamide preprohormones exhibit distinct spatial patterns of expression, suggesting specialized roles for the resulting peptides in different body regions.

For example, the gene for preprohormone A is expressed in neurons located in the tentacles, hypostome (the region around the mouth), the upper gastric region, and the peduncle (the "foot" region). In contrast, the gene for preprohormone B is exclusively expressed in the neurons of the hypostome, while the preprohormone C gene is found only in the neurons of the tentacles. This differential expression implies that the various Hydra-RFamides are involved in controlling specific functions in these distinct anatomical areas.

The table below illustrates the localized expression of the different Hydra-RFamide preprohormone genes.

Preprohormone GeneRegion of Expression in Hydra magnipapillata
Preprohormone ATentacles, Hypostome, Upper Gastric Region, Peduncle
Preprohormone BHypostome
Preprohormone CTentacles

Degradation Pathways and Mechanisms of Enzyme Inhibition

Once Arginylphenylalaninamide has fulfilled its signaling function, it must be inactivated to terminate the signal. This is typically achieved through enzymatic degradation. While the specific degradation pathways for Arginylphenylalaninamide in Hydra have not been fully elucidated, studies in other invertebrates provide insights into the likely mechanisms.

In general, neuropeptide degradation in the synaptic cleft or extracellular space is carried out by various peptidases, including aminopeptidases, which cleave amino acids from the N-terminus of the peptide. The C-terminal amide group of Arginylphenylalaninamide likely provides some protection against carboxypeptidases, making aminopeptidases a probable key player in its inactivation.

The inhibition of these degrading enzymes can prolong the action of neuropeptides. While specific inhibitors for the enzymes that degrade Arginylphenylalaninamide in Hydra are not yet characterized, research into metallo-aminopeptidase inhibitors in other systems offers potential avenues for future investigation. These inhibitors often work by chelating the metal ions essential for the catalytic activity of the peptidases. Understanding the mechanisms of enzyme inhibition is crucial for developing tools to study the physiological roles of Arginylphenylalaninamide and for potential therapeutic applications in other organisms.

Computational and Theoretical Studies of Arginylphenylalaninamide

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a ligand, such as Arginylphenylalaninamide, binds to a receptor protein. These methods are crucial for understanding the molecular basis of biological activity and for designing new therapeutic agents.

Docking simulations computationally place a ligand into the binding site of a target protein and evaluate the stability of the resulting complex using a scoring function. This process can predict the preferred binding orientation and estimate the binding affinity. For peptides containing the Arginylphenylalaninamide motif, docking studies have been instrumental in identifying key interactions that govern receptor binding and activation.

For instance, in a study involving the GPR103 receptor, a G protein-coupled receptor (GPCR), a three-dimensional homology model was constructed to investigate the binding of the neuropeptide 26RFa, which has a C-terminal Phe-Arg-Phe-NH2 sequence. nih.govresearchgate.net Docking simulations predicted that the Arg and Phe residues of the peptide are oriented deep within the receptor's transmembrane cavity. nih.gov The model identified a critical intermolecular interaction between the arginine residue of the peptide and a glutamine residue (Gln125) in the third transmembrane helix of GPR103. nih.gov This prediction was subsequently validated by site-directed mutagenesis experiments, which confirmed that this interaction is essential for receptor activation. nih.gov

Similarly, computational modeling of the FMRFamide receptor (FMRFa-R), another GPCR, explored its interaction with FMRFamide (Phe-Met-Arg-Phe-NH2) and related analogs. nih.gov These simulations revealed that the phenylalanine and arginine residues are critical for binding. The two phenylalanine residues were shown to act as anchors through strong pi-stacking and hydrophobic interactions with the receptor pocket, while the arginine residue formed important hydrogen bonds, spanning the receptor cavity and contacting several transmembrane helices. nih.gov The C-terminal amide group also contributed to stabilizing the docked conformation through hydrogen bonds. nih.gov

These studies highlight a common theme: the arginine residue's positively charged guanidinium (B1211019) group frequently forms strong electrostatic interactions or hydrogen bonds with acidic residues (like aspartate or glutamate) or polar residues (like glutamine) in the receptor. Simultaneously, the phenylalanine residue's aromatic ring engages in hydrophobic and pi-stacking interactions with nonpolar pockets within the receptor.

The table below summarizes key interactions predicted by docking simulations for peptides containing the Arg-Phe-NH2 motif.

Peptide/AnalogReceptorKey Interacting Peptide ResiduesPredicted Interacting Receptor ResiduesType of Interaction
26RFa (...FRF-NH2)GPR103ArginineGln125Hydrogen Bond
FMRFamideFMRFa-RPhenylalanineAromatic/Hydrophobic PocketsPi-stacking, Hydrophobic
FMRFamideFMRFa-RArginineVarious TM HelicesHydrogen Bonds
pGlu-Gly-Arg-Phe-NH2MC1 ReceptorPhenylalanine, ArginineNot specifiedNot specified

This table is generated based on findings from multiple computational studies.

Structural Elucidation through Computational Chemistry

Computational chemistry provides a suite of tools for elucidating the three-dimensional structure and conformational dynamics of molecules like Arginylphenylalaninamide. Methods such as quantum mechanics (QM) and molecular mechanics (MM) are used to understand a molecule's preferred shapes (conformations) and electronic properties.

Conformational analysis is particularly important for flexible molecules like peptides. The biological activity of a peptide is often dependent on the specific conformation it adopts when binding to its receptor. Computational studies can explore the potential energy surface of a peptide to identify low-energy, stable conformations. For example, a study on the conformational effects of modifying the FMRFamide peptide (Phe-Met-Arg-Phe-NH2) implicitly highlights the use of computational methods to understand how chemical changes affect the peptide's three-dimensional structure. acs.org

Density Functional Theory (DFT) is a powerful QM method used to calculate the electronic structure of molecules. nih.gov For a molecule like Arginylphenylalaninamide, DFT can be used to optimize its molecular geometry, calculate vibrational frequencies (which can be compared to experimental IR spectra), and determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov These calculations provide a deep understanding of the molecule's intrinsic stability, reactivity, and spectroscopic characteristics. nih.govnih.gov

Computational MethodInformation Obtained for ArginylphenylalaninamideRelevance
Conformational Search Identifies low-energy, stable 3D structures.Determines the likely shapes the peptide can adopt.
Density Functional Theory (DFT) Optimized geometry, electronic properties (HOMO/LUMO), vibrational frequencies.Provides fundamental understanding of molecular stability, reactivity, and spectroscopic signature. nih.gov
Molecular Dynamics (MD) Dynamic movement of atoms, conformational flexibility over time, solvent interactions.Reveals the range of shapes the peptide explores in solution and helps identify pre-organized structures for receptor binding. nih.gov

Prediction of Binding Sites and Allosteric Modulation

A primary goal of computational biology is to predict where and how a molecule will bind to a protein. For Arginylphenylalaninamide, this involves identifying potential protein targets and characterizing the specific binding pockets on those targets.

Ligand-binding site prediction algorithms use various approaches to find potential pockets on a protein's surface. nih.govfrontiersin.orgresearchgate.net These methods can be geometry-based, identifying clefts and cavities, or energy-based, probing the surface with small molecules to find favorable interaction spots. researchgate.net The docking simulations discussed previously are a direct application of binding site prediction, as they test the fit of a ligand into a predefined or predicted site. nih.govnih.gov The consistent finding that the Arg-Phe-NH2 motif binds within the transmembrane domain of its GPCR targets is a key result derived from these predictive methods. nih.govnih.gov

Beyond the primary (orthosteric) binding site, computational methods are increasingly used to explore allosteric modulation. nih.govfrontiersin.org Allosteric modulators bind to a site on the receptor that is distinct from the primary ligand binding site, causing a conformational change that alters the receptor's affinity or efficacy for the primary ligand. nih.gov

Systems-Level Analysis of Neural Circuits and Networks

While the previously discussed methods focus on the interaction between a single molecule and its target, systems-level analysis aims to understand the broader biological impact of these interactions within complex networks, such as neural circuits. nih.gov This approach integrates data from genomics, proteomics, and transcriptomics to build models of signaling pathways and cellular networks.

A systems biology approach might begin by identifying all the genes whose expression changes in response to the peptide. This transcriptomic data can then be used for pathway analysis, a statistical method that identifies which known biological pathways (e.g., MAPK signaling, PI3K/Akt signaling) are significantly affected. nih.govnih.gov This analysis can reveal the peptide's broader mechanism of action beyond simple receptor activation. nih.gov

For example, a systems-level study of arginine metabolism in Candida albicans used genome-scale metabolic models to identify critical pathways and enzymes essential for the organism's virulence. nih.gov While this study is not in a neural context, it exemplifies the power of the systems approach to pinpoint critical vulnerabilities or control points within a biological network. nih.gov

In the context of neural circuits, such analysis could be used to model how neuropeptides like those containing the Arg-Phe-NH2 motif modulate synaptic activity and information flow. By integrating computational models of single-neuron activity with network connectivity data, researchers can simulate how the peptide's influence on specific receptors alters the collective behavior of the network, potentially linking its molecular action to higher-level functions like learning, memory, or stress responses.

Emerging Research Directions and Future Perspectives for Arginylphenylalaninamide

Development of Novel Pharmacological Tools (e.g., Fluorescent Ligands, Selective Antagonists)

A significant hurdle in fully elucidating the specific functions of the various RF-amide peptides and their corresponding receptors is the lack of highly selective pharmacological tools. nih.govnih.gov The RF-amide peptide system is a classic example of a multiligand/multireceptor system, where multiple, structurally related peptides can interact with several different G protein-coupled receptors (GPCRs), often with varying affinities. nih.govnih.gov This cross-reactivity makes it challenging to attribute a specific physiological effect to a single peptide-receptor interaction. nih.gov

The development of selective antagonists is a primary goal. nih.gov While some compounds have been identified as antagonists for RF-amide receptors, such as those targeting the Neuropeptide FF (NPFF) receptors, they often suffer from low affinity or act as partial agonists, limiting their utility. nih.gov For other receptors in the family, like the QRFP receptor (GPR103), specific antagonists have yet to be described. nih.gov The creation of potent and highly selective antagonists for each RF-amide receptor subtype is essential for dissecting their individual roles in complex processes like pain modulation, energy homeostasis, and reproduction. nih.govresearchgate.net

Another promising frontier is the development of fluorescent ligands . nih.govnih.gov These tools, which consist of a pharmacophore (the peptide or a small molecule that binds the receptor) linked to a fluorescent molecule, offer a powerful way to visualize and study receptor pharmacology in real-time and at the single-molecule level. nih.govresearchgate.net Fluorescent ligands can be used to:

Monitor ligand-receptor binding kinetics. nih.gov

Visualize receptor localization and trafficking within cells. researchgate.net

Study the formation of receptor dimers or oligomers. nih.gov

Facilitate high-throughput screening for new drugs. researchgate.net

While the application of fluorescent ligands to the Arginylphenylalaninamide system is still in its early stages, the principles for their design and use are well-established from studies on other GPCRs. nih.govfrontiersin.org The key challenge lies in attaching a fluorophore without significantly compromising the peptide's affinity or selectivity for its target receptor. nih.gov

Table 1: Examples of Pharmacological Tools for RF-amide Peptide Systems
Tool TypeExample Compound(s)Target SystemPrimary Research UseReference
Putative AntagonistBIBP3226NPFF ReceptorsInvestigating NPFF-mediated effects; originally a NPY1R antagonist. nih.gov
Peptide-derived Antagonistdesaminotyrosyl-FLFQRFamideNPFF ReceptorsProbing receptor function, though limited by partial agonism. nih.gov
Non-selective α2-AntagonistYohimbine, Atipamezoleα2-Adrenoceptors (for comparison)Demonstrates principle of high-affinity antagonism. nih.gov
Fluorescent Ligand PrincipleNaphthalimide-based probesGPR120 (example GPCR)Real-time binding assays and screening for new agonists. frontiersin.org

Exploration of Arginylphenylalaninamide in New Biological Systems and Disease Models

Initial research on RF-amide peptides was heavily concentrated on their roles in mammalian systems. However, recent studies have expanded to explore their presence and function in a broader range of organisms, providing critical insights into the evolutionary history and fundamental biology of these neuropeptide systems. nih.gov For instance, novel RF-amide peptides belonging to the PQRF-amide group (the same group as Neuropeptide FF) have been identified in the brains of jawless vertebrates like hagfish and lampreys. oup.comresearchgate.net Studying these peptides in such ancient lineages helps to reconstruct the evolution of their physiological roles. nih.gov

There is also a growing effort to understand the involvement of the Arginylphenylalaninamide family in various disease models . The diverse functions of these peptides suggest their potential relevance in a wide spectrum of pathologies:

Pain and Nociception : All five groups of mammalian RF-amide peptides and their receptors are implicated in the modulation of pain, making them potential targets for developing novel analgesics or improving the efficacy of existing opioid therapies. nih.gov

Metabolic and Feeding Disorders : Peptides like RFRP-3 (the mammalian ortholog of avian Gonadotropin-Inhibitory Hormone) and QRFP are known to have orexigenic (appetite-stimulating) effects, linking them to the regulation of energy balance and metabolism. nih.gov This suggests their potential involvement in conditions like obesity.

Reproductive Disorders : RFRP-3 is a key inhibitor of the reproductive axis. nih.govnih.gov Its role is being investigated in the context of stress-induced reproductive dysfunction, such as amenorrhea, highlighting its therapeutic potential. nih.gov

Cancer : The GPCRs that RF-amide peptides activate are increasingly being implicated in cancer. celtarys.com Malignant cells can co-opt GPCR signaling pathways to promote proliferation, angiogenesis, and metastasis. celtarys.com For example, chemokine receptors, a related family of GPCRs, are highly correlated with cancer metastasis. celtarys.com Exploring the expression and function of RF-amide receptors in tumors could open new avenues for anti-cancer therapies. celtarys.com

Neurological Disorders : As neuropeptides, the RF-amide family inherently plays a role in nervous system function. Animal models, such as the zebrafish model for Alexander disease (a neurological disorder caused by mutations in an astrocyte protein), demonstrate the utility of in vivo systems for studying the molecular pathogenesis of brain disorders and for screening potential therapeutics. nih.govnih.gov

Integration of Multi-Omics Approaches in Peptide Research

The complexity of neuropeptide signaling systems necessitates a holistic approach that moves beyond single-gene or single-peptide analyses. The integration of "multi-omics" data—which includes genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing neuropeptide research. nih.govnih.gov These approaches provide a system-wide view of how neuropeptide networks are regulated and how they function. nih.gov

Genomics and Transcriptomics : Sequencing the genomes and transcriptomes of diverse species has been instrumental in identifying new neuropeptide genes and their receptors. nih.govnih.gov This comparative genomics approach has traced the evolutionary origins of dozens of neuropeptide signaling systems back to the common ancestor of most animals. nih.gov Transcriptomics, which analyzes gene expression, has been used to show how neuropeptide levels change in response to different stimuli or in different behavioral states, as seen in studies of social behavior in ants. the-scientist.com

Proteomics and Peptidomics : While genomics can predict the existence of a peptide, proteomics and its sub-discipline peptidomics provide direct evidence by identifying the final, processed peptides within tissues. nih.gov Mass spectrometry-based peptidomics has been crucial for discovering novel RF-amide peptides and confirming the processing of their precursor proteins. nih.govoup.com

Integrative Analysis : The true power of multi-omics lies in integrating these different layers of data. nih.gov For example, researchers can combine genetic data (QTL analysis) with expression data (transcriptomics) and protein data (proteomics) to build comprehensive models of neuropeptide signaling pathways. nih.gov Computational tools and databases, such as NeuroPep, are being developed to manage and analyze this wealth of information, linking peptide sequences to their genes, precursors, and functions across hundreds of organisms. oup.com This integrative strategy is essential for untangling the complex roles of Arginylphenylalaninamide and its relatives in health and disease. nih.govresearchgate.net

Advancements in Peptide Engineering and Design

A central goal of peptide research is the rational design of new molecules with improved therapeutic properties, such as enhanced potency, greater receptor selectivity, and better stability. nih.gov This field of peptide engineering and design is heavily reliant on a deep understanding of Structure-Activity Relationships (SAR) . nih.govdrugdesign.org SAR studies systematically modify the structure of a peptide and measure the resulting effect on its biological activity, allowing researchers to identify which parts of the molecule are critical for its function. drugdesign.orgyoutube.com

For the Arginylphenylalaninamide family, SAR studies have focused on determining the minimal sequence required for receptor activation and on identifying key amino acid residues that confer selectivity for one receptor subtype over another. nih.gov For example, studies have shown that while the C-terminal RF-amide motif is essential for the activity of most of these peptides, the N-terminal sequence plays a crucial role in determining which receptor subtype (e.g., NPFFR1 vs. NPFFR2) it binds to most effectively. nih.govnih.gov

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Arginylphenylalaninamide, and how can purity be verified?

  • Methodological Answer : Synthesis typically follows solid-phase peptide synthesis (SPPS) or solution-phase methods. Purification involves reverse-phase HPLC using a C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% TFA). Purity verification requires analytical HPLC (≥95% purity threshold) and mass spectrometry (MS) for molecular weight confirmation . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) should confirm structural integrity, with characteristic peaks for arginine (e.g., guanidino protons at δ 6.5–7.5 ppm) and phenylalanine (aromatic protons at δ 7.2–7.4 ppm) .

Q. Which spectroscopic techniques are essential for characterizing Arginylphenylalaninamide?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d6 or D2O to identify backbone and side-chain protons.
  • Mass spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks.
  • Infrared (IR) spectroscopy : To detect amide bonds (stretching bands ~1650 cm⁻¹) and functional groups.
  • High-resolution mass spectrometry (HRMS) for exact mass determination .

Q. How should experimental procedures be documented to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

  • Detail reaction conditions (solvent, temperature, time), reagent equivalents, and purification steps.
  • Include raw spectral data (NMR, MS) in supplementary materials.
  • For biological assays, specify buffer composition, incubation times, and equipment calibration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of Arginylphenylalaninamide across studies?

  • Methodological Answer : Conduct a systematic review to identify variables affecting outcomes (e.g., assay type, cell lines, concentrations). Replicate key experiments under standardized conditions, including positive/negative controls. Use meta-analysis to assess statistical heterogeneity. Address confounding factors like compound stability (e.g., evaluate degradation via HPLC over time) .

Q. What strategies optimize Arginylphenylalaninamide synthesis yield under varying reaction conditions?

  • Methodological Answer : Apply Design of Experiments (DoE) to test factors like temperature, pH, and coupling reagents. Use response surface methodology (RSM) to model interactions. For SPPS, optimize resin loading and deprotection cycles. Monitor real-time yield via LC-MS .

Q. Which computational models predict Arginylphenylalaninamide’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen against receptors (e.g., GPCRs). Validate with molecular dynamics (MD) simulations (GROMACS/AMBER) to assess binding stability. Compare results with in vitro assays (e.g., SPR for binding affinity) .

Q. How to design a pharmacokinetic study evaluating Arginylphenylalaninamide’s bioavailability and toxicity?

  • Methodological Answer :

  • In vivo : Administer via IV/oral routes in rodent models. Collect plasma samples at timed intervals. Quantify compound levels via LC-MS/MS.
  • Toxicity : Assess acute toxicity (LD50) and organ histopathology. Include dose-response curves and statistical analysis (e.g., ANOVA for significance) .

Data Presentation Guidelines

  • Table 1 : Example Data for Arginylphenylalaninamide Characterization

    ParameterMethodTypical ResultReference
    Molecular WeightESI-MS327.4 g/mol
    HPLC Retention TimeC18 Column, 30% ACN8.2 min
    ¹H NMR (DMSO-d6)500 MHzδ 7.3 (m, Ph), 3.1 (m, CH₂)
  • Table 2 : Common Pitfalls in Biological Assays

    IssueSolutionReference
    Compound degradationUse fresh samples, stabilize with antioxidants
    Cell line variabilityValidate across 2-3 lines, include passage numbers

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.